2,4-Dichlorothiobenzamide chemical properties and structure
2,4-Dichlorothiobenzamide chemical properties and structure
An In-depth Technical Guide to 2,4-Dichlorothiobenzamide: Properties, Synthesis, and Analysis
Introduction
2,4-Dichlorothiobenzamide is a halogenated aromatic thioamide, a class of organosulfur compounds recognized for their utility as versatile intermediates in organic synthesis. The presence of the thioamide functional group (-C(=S)NH₂) and the specific dichlorination pattern on the benzene ring imparts distinct chemical reactivity, making it a valuable building block in the synthesis of various heterocyclic compounds and a subject of interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical structure, core properties, synthesis protocols, analytical methodologies, and safety considerations, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Chemical Identity and Molecular Structure
Correctly identifying a chemical compound is the foundation of all scientific work. 2,4-Dichlorothiobenzamide is known by several synonyms, and its identity is unequivocally established by its CAS number and molecular structure.
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Common Names: 2,4-Dichlorothiobenzamide, 2,4-Dichlorobenzenecarbothioamide[1]
The molecule consists of a benzene ring substituted with two chlorine atoms at positions 2 and 4, and a thioamide group at position 1.
Caption: Molecular Structure of 2,4-Dichlorothiobenzamide.
Physicochemical Properties
The physical and chemical properties of 2,4-Dichlorothiobenzamide dictate its behavior in reactions, its solubility, and appropriate handling and storage procedures. These properties are summarized below.
| Property | Value | Source(s) |
| Appearance | Yellow powder | [2][5] |
| Melting Point | 135 °C | [2][3][4][6] |
| Boiling Point (Predicted) | 311.5 ± 52.0 °C | [2][3][4] |
| Density (Predicted) | 1.473 ± 0.06 g/cm³ | [2][3][4] |
| pKa (Predicted) | 11.80 ± 0.29 | [2][3][4] |
| Storage Temperature | Room Temperature, Sealed in dry | [2][3][4][6] |
Synthesis and Reaction Pathways
2,4-Dichlorothiobenzamide is typically synthesized from its corresponding nitrile or amide precursors. The conversion of a nitrile to a thioamide is a common and effective route. The process involves the reaction of 2,4-Dichlorobenzonitrile with a source of hydrogen sulfide. A common laboratory-scale approach involves the use of a thionating agent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) on the corresponding amide, 2,4-Dichlorobenzamide.
The synthesis can be visualized as a two-step process starting from 2,4-Dichlorobenzaldehyde, proceeding through an oxime intermediate to the nitrile, which is a key raw material.[5][7]
Caption: General synthesis workflow for 2,4-Dichlorothiobenzamide.
Experimental Protocol: Synthesis from 2,4-Dichlorobenzonitrile
This protocol describes a representative method for the synthesis of 2,4-Dichlorothiobenzamide from 2,4-Dichlorobenzonitrile. The choice of a hydrogen sulfide source is critical; in this example, we use sodium hydrosulfide (NaSH) as a readily available reagent.
Causality: The nitrile group (-C≡N) is electrophilic at the carbon atom. The hydrosulfide anion (SH⁻) acts as a nucleophile, attacking the nitrile carbon. Subsequent protonation steps lead to the formation of the thioamide. The reaction is typically performed in a polar aprotic solvent like DMF to facilitate the dissolution of the reactants.
Protocol:
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Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,4-Dichlorobenzonitrile (17.2 g, 0.1 mol).
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Solvent Addition: Add 100 mL of N,N-Dimethylformamide (DMF) to the flask and stir the mixture until the nitrile is completely dissolved.
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Reagent Addition: In a separate beaker, dissolve sodium hydrosulfide hydrate (NaSH·xH₂O) (11.2 g, approx. 0.2 mol) in 50 mL of water. Add this solution dropwise to the stirred nitrile solution over 30 minutes. An exothermic reaction may be observed.
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Reaction Conditions: Heat the reaction mixture to 60°C and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexane).
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Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.
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Precipitation and Filtration: A yellow solid will precipitate. Continue stirring for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration and wash the filter cake with copious amounts of cold water until the filtrate is neutral.
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Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield a yellow crystalline powder.
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Drying and Characterization: Dry the purified product in a vacuum oven at 50°C. The final product's identity and purity should be confirmed by melting point determination, ¹H NMR, and Mass Spectrometry.
Analytical Methodologies
To ensure the quality and purity of 2,4-Dichlorothiobenzamide, particularly in research and development settings, robust analytical methods are essential. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.[8][9]
Protocol: Purity Analysis by Reverse-Phase HPLC
Causality: This method separates the analyte from impurities based on their differential partitioning between a nonpolar stationary phase (C18) and a polar mobile phase. The dichlorinated aromatic structure of the compound makes it well-suited for UV detection.
Protocol:
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Standard Preparation: Accurately weigh approximately 10 mg of 2,4-Dichlorothiobenzamide reference standard and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Prepare working standards of lower concentrations by serial dilution with the mobile phase.
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Sample Preparation: Prepare a sample solution of approximately 0.1 mg/mL by dissolving the synthesized product in acetonitrile and diluting with the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
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Chromatographic Conditions:
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Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
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Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (60:40 v/v).
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Flow Rate: 1.0 mL/min.
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Detection: UV detector at 230 nm.[8]
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Injection Volume: 10 µL.
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Column Temperature: 30°C.
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-
Analysis: Inject the standard and sample solutions. The purity of the sample is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Applications in Research and Drug Development
While 2,4-Dichlorothiobenzamide is not an end-product drug, its structural motifs are of significant interest in drug discovery. Thioamides are known bioisosteres of amides and can exhibit unique biological activities. They serve as key intermediates for synthesizing nitrogen- and sulfur-containing heterocycles, which form the core of many pharmacologically active molecules.[10]
Potential applications include:
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Synthesis of Thiazoles and Thiadiazoles: The thioamide group is a precursor for Hantzsch-type reactions to form thiazole rings, which are present in numerous approved drugs.
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Antimicrobial and Antifungal Agents: Many thioamide-containing compounds have been investigated for their antimicrobial properties.
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Enzyme Inhibitors: The sulfur atom can act as a strong hydrogen bond acceptor or a metal-coordinating ligand, making thioamide derivatives potential candidates for enzyme inhibitors.
The combination of the thioamide functionality with the dichlorophenyl ring makes this compound a specific building block for creating libraries of novel compounds for high-throughput screening in drug development programs.[11]
Safety and Handling
Understanding the toxicological profile and handling requirements for 2,4-Dichlorothiobenzamide is crucial for laboratory safety.
Hazard Identification:
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GHS Classification: The compound is classified as Acute Toxicity, Oral (Category 4) and is suspected of causing genetic defects (Germ cell mutagenicity, Category 2).
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Hazard Statements: H302 (Harmful if swallowed) and H341 (Suspected of causing genetic defects).[4]
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Precautionary Statements: P201 (Obtain special instructions before use), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection).
Handling and Storage:
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Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear a lab coat, safety glasses with side shields, and chemically resistant gloves.[12]
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Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area, away from incompatible materials.[2][3]
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First Aid: In case of ingestion, call a poison center or doctor immediately and rinse the mouth. If inhaled, move the person to fresh air.[12] In case of skin or eye contact, rinse thoroughly with water.[12]
Conclusion
2,4-Dichlorothiobenzamide is a well-defined chemical intermediate with a specific set of physicochemical properties. Its synthesis is achievable through established chemical transformations, and its purity can be reliably assessed using standard analytical techniques like HPLC. While it possesses notable hazards requiring careful handling, its primary value lies in its potential as a versatile building block for the synthesis of more complex, biologically active molecules, making it a compound of interest for researchers in synthetic organic chemistry and pharmaceutical development.
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Determination of 2,4-dichlorophenoxyacetic acid and its major transformation product in soil samples by liquid chromatographic analysis. PubMed. [Link]
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(PDF) Direct Determination of 2,4-dichlorophenoxyacetic acid in egg and milk by liquid chromatography/tandem mass spectrometry. ResearchGate. [Link]
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